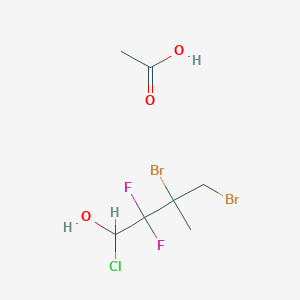
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to halogenation and subsequent functional group modifications. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a less halogenated alcohol.
Scientific Research Applications
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, dibromo-: A simpler compound with two bromine atoms and an acetic acid moiety.
Hexane, 1,2-dibromo-: Contains two bromine atoms on a hexane backbone.
2,3-Dibromo-2,3-dimethylbutane: A structurally similar compound with two bromine atoms and a butane backbone.
Uniqueness
Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is unique due to the combination of multiple halogen atoms and a hydroxyl group on a single molecule. This structural complexity provides distinct chemical properties and reactivity compared to simpler halogenated compounds.
Properties
CAS No. |
98041-07-7 |
|---|---|
Molecular Formula |
C7H11Br2ClF2O3 |
Molecular Weight |
376.42 g/mol |
IUPAC Name |
acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H7Br2ClF2O.C2H4O2/c1-4(7,2-6)5(9,10)3(8)11;1-2(3)4/h3,11H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
MQWOTEPDIIIDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(CBr)(C(C(O)Cl)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


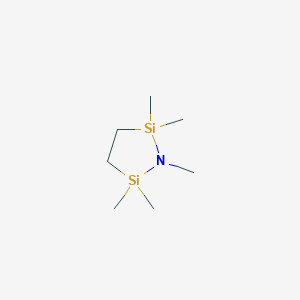
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
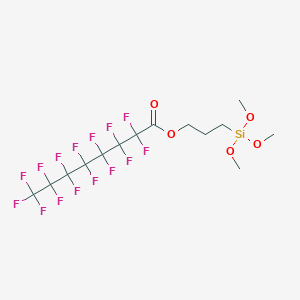

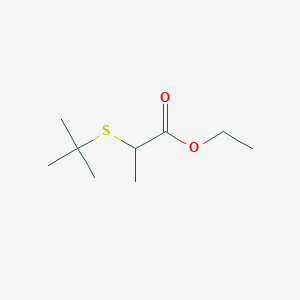
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
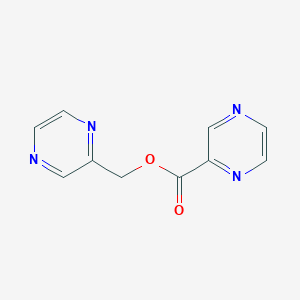
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
